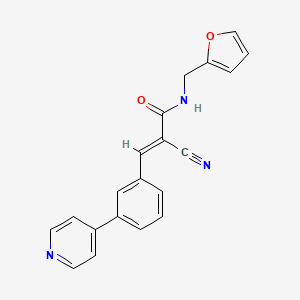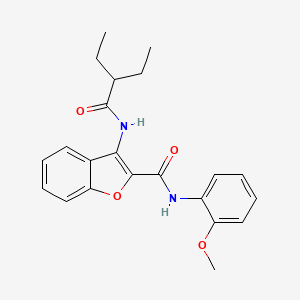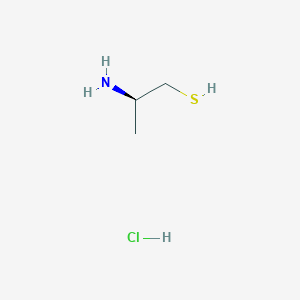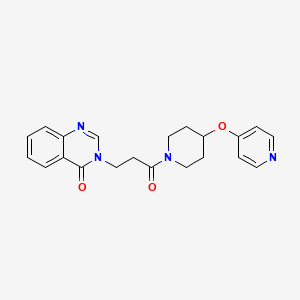![molecular formula C13H18N4O B2742415 1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 1798489-22-1](/img/structure/B2742415.png)
1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a cyclohexene ring
作用机制
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the 1,2,3-triazole ring is a versatile pharmacophore in medicinal chemistry, and it can interact with biological targets through various mechanisms, such as hydrogen bonding, π-π stacking, and dipole interactions .
Biochemical Pathways
Compounds containing a 1,2,3-triazole ring have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s cyclohexene and pyrrolidine groups could potentially influence its lipophilicity and therefore its absorption and distribution .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: This can be synthesized via a reductive amination reaction involving a suitable ketone and an amine.
Formation of the Cyclohexene Ring: This can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, to form epoxides or diols.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common reagents include m-chloroperbenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
Oxidation: Epoxides, diols.
Reduction: Amines, alcohols.
Substitution: Various substituted triazoles.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine
The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry
The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
相似化合物的比较
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone: Lacks the cyclohexene ring, which may affect its reactivity and applications.
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclohexyl)methanone: Contains a cyclohexane ring instead of a cyclohexene ring, which may influence its chemical properties and reactivity.
Uniqueness
The presence of the cyclohexene ring in 1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole may impart unique reactivity and potential applications compared to similar compounds. The combination of the triazole, pyrrolidine, and cyclohexene rings in a single molecule may also provide a unique scaffold for the development of new materials or bioactive molecules.
属性
IUPAC Name |
cyclohex-3-en-1-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c18-13(11-4-2-1-3-5-11)16-8-6-12(10-16)17-9-7-14-15-17/h1-2,7,9,11-12H,3-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQHZHVEXHTDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2742332.png)



![2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid](/img/structure/B2742339.png)
methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2742343.png)
![3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2742344.png)
![3-methyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2742345.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide](/img/structure/B2742348.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2742349.png)
![7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2742350.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide](/img/structure/B2742353.png)

